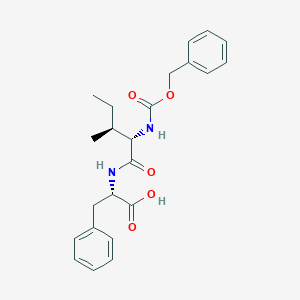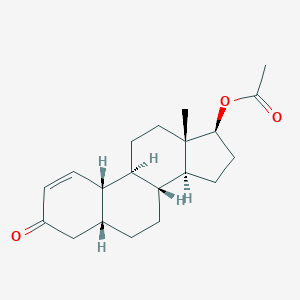
Nickel(2+);oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+);oxygen(2-), also known as nickel(IV) oxide, is a chemical compound with the formula NiO₂. It is a rare and less commonly encountered oxide of nickel compared to nickel(II) oxide (NiO). Nickel(2+);oxygen(2-) is known for its strong oxidizing properties and is typically found in a black or dark brown crystalline form.
Vorbereitungsmethoden
Nickel(2+);oxygen(2-) can be synthesized through various methods, including:
Thermal Decomposition: Heating nickel(II) nitrate or nickel(II) hydroxide in the presence of oxygen at high temperatures can produce nickel dioxide.
Chemical Oxidation: Nickel(II) compounds can be oxidized using strong oxidizing agents such as potassium persulfate or chlorine to form nickel dioxide.
Electrochemical Methods: Electrolytic oxidation of nickel(II) salts in an alkaline medium can also yield nickel dioxide.
In industrial settings, nickel dioxide is often produced through controlled oxidation processes involving nickel(II) compounds and oxidizing agents under specific temperature and pressure conditions.
Analyse Chemischer Reaktionen
Nickel(2+);oxygen(2-) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Nickel(2+);oxygen(2-) acts as a strong oxidizing agent and can oxidize other substances while being reduced to nickel(II) oxide or nickel metal.
Acid-Base Reactions: It reacts with acids to form nickel(II) salts and water. For example, reacting with hydrochloric acid produces nickel(II) chloride and water.
Thermal Decomposition: Upon heating, nickel dioxide decomposes to form nickel(II) oxide and oxygen gas.
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents such as hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Nickel(2+);oxygen(2-) has several scientific research applications, including:
Catalysis: Due to its strong oxidizing properties, nickel dioxide is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation processes.
Electrochemistry: It is used in the development of electrodes for batteries and fuel cells, particularly in high-energy density applications.
Material Science: Nickel(2+);oxygen(2-) is studied for its potential use in advanced materials, including coatings and nanocomposites, due to its unique electronic and magnetic properties.
Environmental Science: It is used in the degradation of organic pollutants and as a photocatalyst for water splitting and other environmental applications.
Wirkmechanismus
The mechanism of action of nickel dioxide primarily involves its strong oxidizing ability. It can accept electrons from other substances, thereby oxidizing them while being reduced to nickel(II) oxide or nickel metal. This property makes it effective in catalytic and electrochemical applications, where it facilitates redox reactions.
Vergleich Mit ähnlichen Verbindungen
Nickel(2+);oxygen(2-) can be compared with other nickel oxides, such as nickel(II) oxide (NiO) and nickel(III) oxide (Ni₂O₃):
Nickel(II) Oxide (NiO): This is the most common oxide of nickel, known for its green color and basic properties. It is widely used in ceramics, glass, and as a catalyst.
Nickel(III) Oxide (Ni₂O₃): This is a less common and less stable oxide of nickel, often found in mixed oxidation states. It has limited applications compared to nickel(II) oxide and nickel dioxide.
Nickel(2+);oxygen(2-) is unique due to its higher oxidation state and strong oxidizing properties, which make it suitable for specific applications in catalysis and electrochemistry.
Eigenschaften
IUPAC Name |
nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2O/q+2;2*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPUNCYMXRSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiO2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014246 |
Source


|
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.692 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-36-8 |
Source


|
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


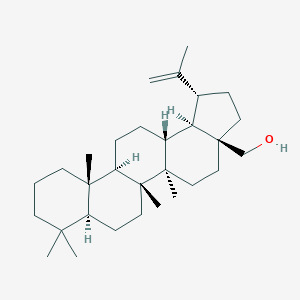
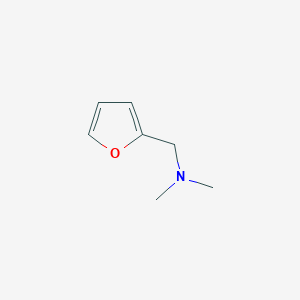

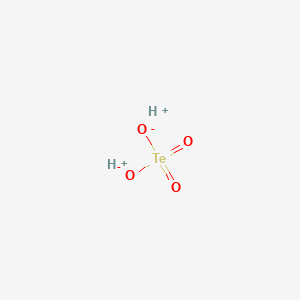
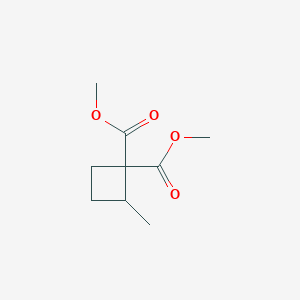


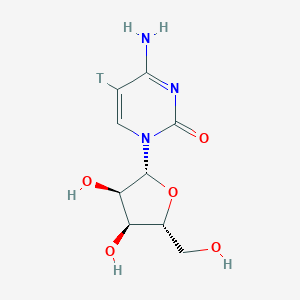
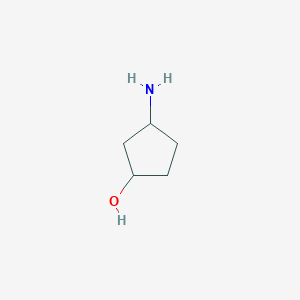
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
